Podocarpusflavone A

Description

Podocarpusflavone A has been reported in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.

isolated from Podocarpus imbricatus

Structure

3D Structure

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Podocarpusflavone A

This technical guide provides a comprehensive overview of Podocarpusflavone A, a naturally occurring biflavonoid with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and pharmacologists, this document delves into the core chemical structure, spectroscopic characteristics, methodologies for its procurement, biosynthetic origins, and its mechanism of action as a DNA topoisomerase I inhibitor.

Introduction to Podocarpusflavone A: A Biflavonoid of Therapeutic Interest

Podocarpusflavone A is a complex natural product belonging to the biflavonoid class of polyphenolic compounds. Structurally, it is characterized by two flavonoid moieties linked together, which contributes to its unique chemical properties and biological activities. First isolated from plants of the Podocarpus genus, it has since been identified in various other plant species, including those from the Garcinia genus[1][2]. The growing interest in Podocarpusflavone A stems from its notable cytotoxic effects against several cancer cell lines, which has been attributed to its activity as a DNA topoisomerase I inhibitor[3][4][5]. This guide aims to consolidate the current scientific knowledge on Podocarpusflavone A, providing a foundational resource for its further investigation and potential therapeutic application.

Chemical Structure and Physicochemical Properties

Podocarpusflavone A is a C-C linked biflavonoid. Its intricate structure is the basis for its biological activity.

Core Structure

The IUPAC name for Podocarpusflavone A is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1]. The molecule consists of two distinct flavonoid units: a methoxy-substituted flavone and a dihydroxy-substituted flavone, linked by a carbon-carbon bond between the C8 position of the first flavone and the C3' position of the second. This specific linkage defines it as a [8→3']-biflavonoid.

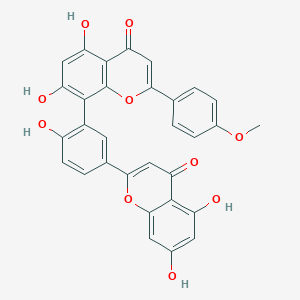

Figure 1. 2D Chemical Structure of Podocarpusflavone A.

Physicochemical Identifiers

A summary of the key chemical and physical properties of Podocarpusflavone A is provided in the table below for quick reference.

| Identifier | Value | Reference |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

| Molecular Formula | C₃₁H₂₀O₁₀ | [2] |

| Molecular Weight | 552.48 g/mol | [5] |

| CAS Number | 22136-74-9 | |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | [2][6] |

| InChIKey | RBTRUVNXLDXHBJ-UHFFFAOYSA-N | [6] |

Spectroscopic Profile for Structural Elucidation

The structural confirmation of Podocarpusflavone A relies on a combination of spectroscopic techniques. The data presented here are derived from published literature and are critical for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in Podocarpusflavone A. The following table summarizes the key NMR assignments as reported in the literature.

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| Flavone I | ||

| 2 | 163.6 | |

| 3 | 103.1 | 6.88 (s) |

| 4 | 182.2 | |

| 5 | 161.5 | |

| 6 | 99.1 | 6.45 (d, 2.0) |

| 7 | 164.1 | |

| 8 | 105.4 | 6.81 (d, 2.0) |

| 9 | 157.5 | |

| 10 | 104.2 | |

| 1' | 122.9 | |

| 2' | 128.8 | 8.01 (d, 8.8) |

| 3' | 114.5 | 7.12 (d, 8.8) |

| 4' | 162.7 | |

| 5' | 114.5 | 7.12 (d, 8.8) |

| 6' | 128.8 | 8.01 (d, 8.8) |

| OMe-4' | 55.6 | 3.89 (s) |

| Flavone II | ||

| 2'' | 164.2 | |

| 3'' | 102.8 | 6.79 (s) |

| 4'' | 182.4 | |

| 5'' | 161.8 | |

| 6'' | 99.4 | 6.25 (d, 2.0) |

| 7'' | 164.4 | |

| 8'' | 104.8 | 6.51 (d, 2.0) |

| 9'' | 157.8 | |

| 10'' | 104.5 | |

| 1''' | 121.7 | |

| 2''' | 128.5 | 7.89 (d, 8.4) |

| 3''' | 116.2 | 7.01 (d, 8.4) |

| 4''' | 158.2 | |

| 5''' | 116.2 | 7.01 (d, 8.4) |

| 6''' | 128.5 | 7.89 (d, 8.4) |

Note: NMR data can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative mode typically shows a deprotonated molecule [M-H]⁻. For Podocarpusflavone A, this would be observed at an m/z of approximately 551.11. Tandem MS (MS/MS) would likely reveal fragmentation patterns characteristic of flavonoids, including retro-Diels-Alder (rDA) reactions cleaving the C-ring and losses of small molecules like CO and H₂O.

UV-Visible and Infrared Spectroscopy

The UV spectrum of Podocarpusflavone A in methanol exhibits absorption maxima characteristic of a flavone chromophore. The infrared spectrum shows key absorptions corresponding to its functional groups.

| Spectroscopic Method | Absorption Maxima (λ_max or ν_max) |

| UV-Vis (in MeOH) | 341, 269, 221 nm |

| IR (KBr) | 3442 (O-H), 1652 (C=O), 1612, 1557, 1510 (aromatic C=C) cm⁻¹ |

Biosynthesis of Podocarpusflavone A

The biosynthesis of biflavonoids like Podocarpusflavone A is an extension of the well-characterized flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce flavonoid monomers. The key step in biflavonoid formation is the oxidative coupling of these two monomer units. While the specific enzymes for Podocarpusflavone A synthesis are not fully elucidated, the general pathway is understood.

Caption: Generalized biosynthetic pathway of Podocarpusflavone A.

Methodologies for Procurement

Isolation from Natural Sources

Podocarpusflavone A is typically obtained from plant material through extraction and chromatographic purification. Below is a generalized protocol based on methods described in the literature.

Protocol: Isolation of Podocarpusflavone A

-

Extraction:

-

Air-dried and powdered leaves of a source plant (e.g., Podocarpus henkelii) are exhaustively extracted with a solvent of medium polarity, such as acetone or methanol, at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity. Biflavonoids like Podocarpusflavone A are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.

-

-

Purification:

-

Fractions containing Podocarpusflavone A, as identified by Thin Layer Chromatography (TLC), are combined.

-

Further purification is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Caption: Workflow for the isolation of Podocarpusflavone A.

Total Chemical Synthesis

The complex structure of Podocarpusflavone A presents a challenge for chemical synthesis. However, total synthesis is crucial for producing larger quantities for extensive biological evaluation and for creating structural analogs. A reported synthetic strategy involves the use of modern cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to form the key C-C bond between two appropriately functionalized flavonoid monomers. This approach offers a convergent route to the biflavonoid core structure.

Pharmacological Activity and Mechanism of Action

Inhibition of DNA Topoisomerase I

The primary mechanism for the cytotoxic activity of Podocarpusflavone A is its inhibition of human DNA topoisomerase I.[3][4] This nuclear enzyme is essential for resolving DNA topological stress during replication, transcription, and recombination by introducing transient single-strand breaks in the DNA backbone.

Topoisomerase I inhibitors can act in two main ways:

-

Catalytic Inhibitors: These prevent the enzyme from binding to or cleaving the DNA.

-

Poisons: These trap the enzyme-DNA covalent complex (cleavable complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.

Podocarpusflavone A acts as a catalytic inhibitor, interfering with the enzymatic activity of topoisomerase I without stabilizing the cleavable complex.

Caption: Inhibition of the Topoisomerase I cycle by Podocarpusflavone A.

Cytotoxic and Anti-proliferative Activity

Consistent with its role as a topoisomerase I inhibitor, Podocarpusflavone A has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.

| Cell Line | Cancer Type | Reported Activity (ED₅₀ or IC₅₀) | Reference |

| KB | Oral Epidermoid Carcinoma | 4.56 µg/mL | [5] |

| DLD | Colorectal Adenocarcinoma | ~16 µg/mL | [5] |

| HEp-2 | Laryngeal Carcinoma | ~10 µg/mL | [5] |

| MCF-7 | Breast Adenocarcinoma | 16.24 µg/mL | [5] |

Studies have also shown that Podocarpusflavone A can induce apoptosis (programmed cell death) in cancer cells, often associated with cell cycle arrest.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on Podocarpusflavone A are limited, general principles for flavonoid bioactivity can be applied.

-

Hydroxyl Group Pattern: The number and position of hydroxyl groups on the flavonoid rings are critical for antioxidant activity and interactions with enzymes. The 5,7-dihydroxy pattern on the A-rings is a common feature in bioactive flavonoids.

-

B-Ring Substitution: The methoxy group on one of the B-rings in Podocarpusflavone A influences its lipophilicity and may affect its cellular uptake and target engagement compared to its hydroxylated analogue, amentoflavone.

-

The Biflavonoid Linkage: The C-C linkage provides a more rigid structure compared to C-O-C linkages, which may influence how the molecule fits into the active site of its target enzyme.

Future research should focus on synthesizing analogs of Podocarpusflavone A to systematically probe the importance of each structural feature. For example, modifying the B-ring substituents or altering the linkage position between the two flavonoid units could lead to compounds with enhanced potency or improved pharmacological profiles.

Conclusion

Podocarpusflavone A is a compelling natural product with a well-defined chemical structure and a clear mechanism of action as a DNA topoisomerase I inhibitor. Its demonstrated cytotoxic activity against various cancer cell lines positions it as a valuable lead compound for the development of novel anticancer agents. This guide has provided a detailed technical overview of its chemical properties, spectroscopic signature, and biological activity to facilitate and inspire further research in this promising area of medicinal chemistry and pharmacology.

References

-

PubChem. Podocarpusflavone A. National Center for Biotechnology Information. [Link]

-

PubChemLite. Podocarpusflavone a (C31H20O10). PubChemLite. [Link]

-

Wikidata. Podocarpusflavone A (Q72501173). Wikidata. [Link]

Sources

Podocarpusflavone A: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Abstract

Podocarpusflavone A, a prominent member of the biflavonoid class of natural products, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural origins of Podocarpusflavone A, offering a comprehensive overview for researchers, scientists, and professionals in the field of drug development. The guide details the primary plant families and species that serve as sources for this compound, presents a consolidated methodology for its extraction and isolation, and delves into its known biosynthetic origins. Furthermore, it summarizes the key pharmacological activities that underscore its therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating established scientific knowledge with actionable protocols and insights.

Introduction: The Scientific Imperative of Podocarpusflavone A

Biflavonoids are a unique class of polyphenolic compounds characterized by a molecular structure consisting of two flavonoid units linked by a C-C or C-O-C bond.[1] This dimerization gives rise to complex three-dimensional structures and often results in enhanced or novel biological activities compared to their monomeric flavonoid counterparts. Podocarpusflavone A, a C-C linked biflavonoid (specifically, a 4'''-O-methylamentoflavone), stands out for its notable pharmacological profile, which includes cytotoxic, cardioprotective, and antimicrobial properties.[2][3][4] The growing body of evidence supporting its therapeutic potential necessitates a thorough understanding of its natural availability and the methods for its isolation, providing a critical foundation for further research and development. This guide aims to fulfill that need by synthesizing the current knowledge on the natural sourcing and handling of this promising bioactive compound.

Natural Distribution of Podocarpusflavone A

Podocarpusflavone A is predominantly found within the plant kingdom, with its primary sources concentrated in the family Podocarpaceae.[5] However, its presence has also been identified in other, unrelated plant families, suggesting convergent evolution or a broader distribution than previously understood.

Primary Source: The Podocarpaceae Family

The genus Podocarpus is the most prolific and well-documented source of Podocarpusflavone A, lending the compound its name.[1] Extensive phytochemical investigations have led to its isolation from various species within this genus. Available reports indicate that Podocarpusflavone A is present in almost every Podocarpus species investigated, with the exception of P. latifolius.[6]

-

Podocarpus macrophyllus (Buddhist Pine, Yew Plum Pine): Native to Japan and China, the leaves and twigs of this species are a consistently reported source of Podocarpusflavone A.[3][7][8]

-

Podocarpus nakaii : This Taiwanese endemic species has been shown to contain Podocarpusflavone A in its twigs, often isolated through bioassay-guided fractionation.[9]

-

Podocarpus henkelii (Henkel's Yellowwood): The leaves of this species have also been confirmed as a source of Podocarpusflavone A.[4][6]

-

Podocarpus neriifolius : This species is another documented source from which Podocarpusflavone A has been previously isolated.[6]

Secondary and Emerging Natural Sources

While the Podocarpaceae family is the principal source, Podocarpusflavone A has been identified in a diverse range of other plant species, highlighting the importance of broader screening efforts for this valuable compound.

| Family | Genus | Species | Common Name | Reference(s) |

| Podocarpaceae | Podocarpus | macrophyllus | Buddhist Pine | [3][7] |

| nakaii | - | [9] | ||

| henkelii | Henkel's Yellowwood | [4][6] | ||

| neriifolius | - | [6] | ||

| Calophyllaceae | Kielmeyera | membranacea | - | [10] |

| Clusiaceae | Garcinia | intermedia, subelliptica | - | [11] |

| Cupressaceae | Juniperus | (Species not specified) | Juniper | [10] |

Table 1: Summary of notable plant sources of Podocarpusflavone A.

It is worth noting that while other biflavonoids are common in related gymnosperm families like Araucariaceae (Araucaria species) and Taxaceae (Cephalotaxus species), the specific presence of Podocarpusflavone A in these genera is not yet firmly established in the literature.[12][13]

Extraction and Isolation Protocol: A Validated Workflow

The isolation of Podocarpusflavone A from its natural matrix is a multi-step process that relies on the principles of solvent extraction and chromatography. The following protocol represents a synthesized, field-proven methodology derived from multiple successful isolation studies.[3][6][9] The rationale behind each step is provided to ensure both reproducibility and a clear understanding of the underlying principles.

Rationale and Workflow Overview

The core strategy involves an initial crude extraction from dried plant material using a polar solvent to capture a broad range of phytochemicals, including biflavonoids. This is followed by liquid-liquid partitioning to selectively enrich the fraction containing compounds of intermediate polarity, such as Podocarpusflavone A. The final purification is achieved through a series of chromatographic steps that separate the compound based on its affinity for a stationary phase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. PBuddhist pine / podocarpus macrophyllus / buddha pine: Philippine Medicinal Herbs / StuartXchange [stuartxchange.com]

- 8. Podocarpus macrophyllus - Wikipedia [en.wikipedia.org]

- 9. Naturally Occurring Cytotoxic [3' → 8"]-Biflavonoids from Podocarpus nakaii|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 10. mdpi.com [mdpi.com]

- 11. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Discovery and Isolation of Podocarpusflavone A: A Technical Guide

This guide provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Podocarpusflavone A, a C-C linked biflavonoid of significant interest to the scientific community. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed methodologies for its extraction and purification, and the analytical techniques pivotal to its characterization.

Introduction: The Emergence of a Promising Biflavonoid

Podocarpusflavone A belongs to the class of biflavonoids, which are dimers of flavonoid units. These natural products have garnered considerable attention for their diverse and potent biological activities. Podocarpusflavone A, in particular, has been the subject of numerous studies exploring its potential as a therapeutic agent. This guide will illuminate the scientific journey from its initial discovery in the 1970s to the modern techniques employed for its isolation and characterization.

A Historical Perspective: The Discovery of Podocarpusflavone A

The first documented isolation of Podocarpusflavone A was in 1974 by S. A. Rizvi and colleagues from the leaves of Podocarpus neriifolius[1]. This seminal work laid the foundation for future investigations into this fascinating molecule. Since its initial discovery, Podocarpusflavone A has been identified in various other plant species, primarily within the Podocarpus genus, underscoring its significance as a chemotaxonomic marker for this group of plants.

Subsequent studies have reported the isolation of Podocarpusflavone A from other species, including Podocarpus henkelii and Podocarpus nakaii[2][3]. Its presence has also been confirmed in plants outside the Podocarpus genus, such as Kielmeyera membranacea[4]. The consistent discovery of this biflavonoid across different plant families highlights its evolutionary importance and hints at its potential ecological roles.

The Molecular Architecture: Chemical Structure of Podocarpusflavone A

Podocarpusflavone A is a biflavonoid composed of two flavone moieties, apigenin and acacetin, linked by a C-C bond between the C-3' of one unit and the C-8" of the other. This specific linkage defines its chemical properties and biological activity.

Caption: Chemical structure of Podocarpusflavone A.

Table 1: Chemical Properties of Podocarpusflavone A

| Property | Value | Source |

| Molecular Formula | C31H20O10 | [5] |

| Molecular Weight | 552.5 g/mol | [5] |

| CAS Number | 22136-74-9 | [5][6] |

| Appearance | Yellow amorphous powder | [3] |

| Melting Point | 289-292°C | [3] |

From Plant to Pure Compound: A Detailed Isolation Protocol

The isolation of Podocarpusflavone A from its natural sources is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures.

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of a suitable plant source (e.g., Podocarpus species) are collected and air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Acetone or 95% ethanol are commonly used for this purpose[2][3]. Maceration or Soxhlet extraction can be employed. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated multiple times to ensure the complete recovery of the desired compounds.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate Podocarpusflavone A.

Caption: General workflow for the isolation of Podocarpusflavone A.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol[2]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of Podocarpusflavone A (identified by comparison with a standard or by its characteristic spot on TLC) are pooled, concentrated, and further purified on a Sephadex LH-20 column. Isocratic elution with a suitable solvent, such as methanol, is often employed[4]. This step is effective in separating compounds based on their molecular size and polarity.

-

Final Purification: The fractions containing pure Podocarpusflavone A are combined and the solvent is evaporated to yield the final product. The purity of the isolated compound is then assessed using High-Performance Liquid Chromatography (HPLC).

Deciphering the Structure: Analytical Characterization

The unambiguous identification of Podocarpusflavone A relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in Podocarpusflavone A.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Podocarpusflavone A (in pyridine-d₅)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Source |

| Flavone I | [3] | ||

| 2 | 164.5 | ||

| 3 | 104.1 | 6.91 (s) | |

| 4 | 182.8 | ||

| 5 | 162.1 | ||

| 6 | 99.4 | 6.45 (d, 1.8) | |

| 7 | 164.9 | ||

| 8 | 105.8 | 6.81 (d, 1.8) | |

| 9 | 158.4 | ||

| 10 | 105.5 | ||

| 1' | 122.2 | ||

| 2' | 129.2 | 7.91 (d, 8.8) | |

| 3' | 114.9 | 7.02 (d, 8.8) | |

| 4' | 161.8 | ||

| 5' | 114.9 | 7.02 (d, 8.8) | |

| 6' | 129.2 | 7.91 (d, 8.8) | |

| OMe-4' | 55.2 | 3.59 (s) | |

| Flavone II | |||

| 2" | 164.1 | ||

| 3" | 103.2 | 6.88 (s) | |

| 4" | 182.6 | ||

| 5" | 161.9 | ||

| 6" | 99.1 | 6.41 (d, 1.8) | |

| 7" | 164.7 | ||

| 8" | 105.2 | 6.79 (d, 1.8) | |

| 9" | 158.2 | ||

| 10" | 105.0 | ||

| 1"' | 122.0 | ||

| 2"' | 128.9 | 7.89 (d, 8.8) | |

| 3"' | 114.7 | 7.00 (d, 8.8) | |

| 4"' | 161.6 | ||

| 5"' | 114.7 | 7.00 (d, 8.8) | |

| 6"' | 128.9 | 7.89 (d, 8.8) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Podocarpusflavone A. Electrospray Ionization (ESI) is a common technique used for the analysis of flavonoids. High-resolution mass spectrometry provides the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which provides valuable structural information. The fragmentation of biflavonoids often involves the cleavage of the C-C or C-O-C linkage between the two flavonoid units, as well as retro-Diels-Alder (rDA) reactions within the flavonoid rings[7][8][9].

The Genesis of a Biflavonoid: Biosynthesis

The biosynthesis of Podocarpusflavone A follows the general pathway for flavonoid and biflavonoid synthesis in plants. It begins with the phenylpropanoid pathway, which produces the basic flavonoid skeleton.

Caption: Simplified biosynthetic pathway leading to Podocarpusflavone A.

The key steps in the biosynthesis of Podocarpusflavone A are:

-

Phenylpropanoid Pathway: The amino acid phenylalanine is converted to p-coumaroyl-CoA.

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.

-

Flavone Formation: Naringenin is oxidized by flavone synthase (FNS) to produce the flavone apigenin. A similar pathway leads to the formation of acacetin.

-

Biflavonoid Formation: The final step is the oxidative coupling of the two flavone monomers, apigenin and acacetin, to form the C-C linked biflavonoid, Podocarpusflavone A. This reaction is believed to be catalyzed by cytochrome P450 enzymes.

Conclusion

The discovery and isolation of Podocarpusflavone A represent a significant chapter in the field of natural product chemistry. From its initial identification in the 1970s to the sophisticated analytical techniques used today, the journey of this biflavonoid has provided valuable insights into the chemical diversity of the plant kingdom. The detailed methodologies outlined in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the potential of Podocarpusflavone A and other natural products in drug discovery and development. The continued investigation of this and similar compounds holds great promise for the future of medicine and science.

References

-

Bagla, V.P., McGaw, L.J., and Eloff, J.N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]

-

Chen, Y.-S., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. [Link]

-

de Andrade, M.M., et al. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. Molecules, 29(22), 5246. [Link]

-

Gautam, L.N., et al. (2015). Phytochemical and Biological Studies on Podocarpus nerifolius D. Don, A Himalayan Conifer of Nepal. Journal of Nepal Chemical Society, 33, 39-45. [Link]

- Haider, S., Rizvi, M., Rahman, W., Okigawa, M., & Kawano, N. (1974). Biflavones from Podocarpus neriifolius. Phytochemistry, 13(9), 1990.

-

Hsu, Y.-L., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. [Link]

- Khanam, Z., Wen, C.S., and Bhat, I.U.H. (2015). Phytochemical screening and antimicrobial activity of root and stem extracts of wild Eurycoma longifolia Jack (Tongkat Ali). Journal of King Saud University - Science, 27(1), 23-30.

-

Li, A., et al. (2012). Fragmentation pathways of amentoflavone and robustaflavone using ESI-MS. Central European Journal of Chemistry, 10(4), 1156-1162. [Link]

-

Miura, H., Kihara, T., and Kawano, N. (1969). Studies on Bisflavones in the Leaves of Podocarpus macrophylla and P. nagi. Chemical and Pharmaceutical Bulletin, 17(7), 150-154. [Link]

-

Pinho, C., et al. (2008). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Journal of Mass Spectrometry, 43(11), 1547-1558. [Link]

- Prabhu, K.V., and Luthra, R. (1998). A rapid and efficient method for the isolation of RNA from the leaves of medicinal plants. Plant Molecular Biology Reporter, 16, 271.

- Rahman, M.S., et al. (2008). Antibacterial activity of amentoflavone isolated from the leaves of Platycladus orientalis. Journal of the Korean Society for Applied Biological Chemistry, 51(3), 253-257.

- Rizvi, S. H., Rahman, W., Okigawa, M., & Kawano, N. (1974). Biflavones from Podocarpus neriifolius. Phytochemistry, 13(9), 1990.

-

Samec, D., Jurčević Šangut, I., and Salopek-Sondi, B. (2024). 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. Molecules, 29(19), 4529. [Link]

-

Santos, K.M., et al. (2024). Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights. Molecules, 29(22), 5246. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5320644, Podocarpusflavone A. Retrieved January 9, 2026 from [Link].

-

Tan, Y., and Chen, H. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246. [Link]

-

University of Pretoria. (n.d.). Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and. Retrieved January 9, 2026, from [Link]

-

Zhang, Y., et al. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Journal of Natural Medicines, 77(3), 464-475. [Link]

Sources

- 1. Studies on Bisflavones in the Leaves of Podocarpus macrophylla and P. nagi [jstage.jst.go.jp]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights [mdpi.com]

- 5. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MeSH Browser [meshb.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Podocarpusflavone A in plants

An In-depth Technical Guide to the Biosynthesis of Podocarpusflavone A

Abstract

Podocarpusflavone A, a C-C linked biflavonoid found in plants of the Podocarpus genus, has garnered significant scientific interest for its promising pharmacological activities, including cytotoxic, anti-tumor, and enzyme inhibitory properties.[1][2][3] As a derivative of amentoflavone, its molecular architecture consists of two apigenin units, one of which is methylated at the 4'-hydroxyl position.[4] Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential, enabling avenues for metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive exploration of the multi-stage enzymatic cascade responsible for the synthesis of Podocarpusflavone A, from its primary metabolic precursors to the final intricate biflavonoid structure. We will delve into the catalytic mechanisms of key enzymes, the pivotal oxidative coupling event, and the experimental methodologies that have been instrumental in elucidating this complex pathway.

Part 1: Synthesis of the Monoflavonoid Precursor, Apigenin

The journey to Podocarpusflavone A begins with the well-established flavonoid biosynthetic pathway, which constructs the foundational apigenin monomers. This process initiates from the general phenylpropanoid pathway (GPP).

The General Phenylpropanoid Pathway (GPP)

The GPP serves as the metabolic entry point, converting the primary amino acid L-phenylalanine into p-coumaroyl-CoA, the principal starter molecule for flavonoid synthesis. This involves a sequence of three core enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.[5]

-

4-Coumaroyl:CoA-Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.

Chalcone Synthase (CHS): The Gateway Enzyme

Chalcone synthase (CHS) is a pivotal enzyme that stands at the branch point between the GPP and the flavonoid pathway.[6][7] It is a type III polyketide synthase that catalyzes the first committed step in flavonoid biosynthesis.[7]

Catalytic Mechanism: CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[8][9] This iterative process involves a series of decarboxylation and condensation reactions within the enzyme's active site, culminating in an intramolecular Claisen condensation that cyclizes the polyketide intermediate to form naringenin chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone).[8] The homodimeric structure of CHS, with two independent active sites, facilitates this efficient synthesis.[6]

Chalcone Isomerase (CHI): Stereospecific Cyclization

While naringenin chalcone can spontaneously cyclize, the reaction is slow and non-stereospecific. Chalcone Isomerase (CHI) is crucial for catalyzing the rapid and stereospecific intramolecular cyclization of the chalcone into (2S)-naringenin, a flavanone intermediate.[10][11] This step establishes the core heterocyclic C-ring structure of flavonoids.[12] The enzyme significantly accelerates the reaction rate, ensuring an efficient flux towards flavonoid production.[10]

Flavone Synthase (FNS): Formation of Apigenin

The conversion of the flavanone naringenin to the flavone apigenin requires the introduction of a double bond between C2 and C3 of the C-ring. This desaturation is catalyzed by Flavone Synthase (FNS). Two distinct types of FNS have been identified in plants:

-

FNS I: A soluble, 2-oxoglutarate-dependent dioxygenase.

-

FNS II: A membrane-bound cytochrome P450-dependent monooxygenase (a member of the CYP93B family).[13][14]

Both enzymes effectively convert (2S)-naringenin into apigenin, the direct monomeric precursor for the subsequent dimerization step.

Part 2: The Dimerization Event: Forging the Amentoflavone Core

The defining step in the biosynthesis of Podocarpusflavone A is the creation of the C-C bond that links two apigenin molecules to form the biflavonoid scaffold of amentoflavone.

The Oxidative Coupling Hypothesis

For many years, the formation of biflavonoids was hypothesized to occur via an oxidative coupling mechanism, where radical species of the flavonoid monomers are generated and then coupled.[15][16][17] The challenge lay in identifying the specific enzyme capable of catalyzing such a regioselective C-C bond formation between two apigenin units (specifically a C3' to C8'' linkage) to produce amentoflavone.[18]

The Key Enzyme: A Gymnosperm-Specific Cytochrome P450

Recent groundbreaking research has identified a specific subfamily of cytochrome P450 enzymes, CYP90J , as the long-sought-after catalyst for flavonoid dimerization.[13] This enzyme is found exclusively in gymnosperms, which aligns with the prevalence of biflavonoids like amentoflavone in these plant lineages.[13]

Catalytic Mechanism: The CYP90J-mediated reaction is proposed to proceed via a heme-induced diradical coupling mechanism.[13] The enzyme's active site is believed to orient two apigenin molecules in close proximity, facilitating a highly specific reaction. Molecular dynamics simulations suggest that this precise regioselectivity is driven by spatial constraints and crucial π–π stacking interactions between the apigenin substrates within the catalytic pocket.[13] This enzymatic control ensures the correct C3'-C8'' linkage is formed, yielding amentoflavone.

Part 3: The Final Touch: Regiospecific Methylation

Podocarpusflavone A is 4'-O-methylamentoflavone.[4] Therefore, the final step in its biosynthesis is the specific methylation of the amentoflavone core.

O-Methyltransferases (OMTs)

This modification is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the amentoflavone substrate. In the case of Podocarpusflavone A, an OMT specifically targets the 4'-hydroxyl group on one of the apigenin moieties to complete the synthesis.[13]

Visualization of the Biosynthetic Pathway

Overall Pathway Diagram

Caption: Biosynthetic pathway of Podocarpusflavone A from L-phenylalanine.

Part 4: Experimental Methodologies & Protocols

The elucidation of complex biosynthetic pathways relies on a multi-faceted approach combining biochemistry, molecular biology, and analytical chemistry.

Key Enzyme Data Summary

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Enzyme Class |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid | Lyase |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic Acid | p-Coumaric Acid | Cytochrome P450 Monooxygenase |

| 4-Coumaroyl:CoA-Ligase | 4CL | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA | Ligase |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Type III Polyketide Synthase |

| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Isomerase |

| Flavone Synthase II | FNS II | (2S)-Naringenin | Apigenin | Cytochrome P450 Monooxygenase |

| Amentoflavone Synthase | CYP90J | 2x Apigenin | Amentoflavone | Cytochrome P450 Monooxygenase |

| O-Methyltransferase | OMT | Amentoflavone, S-adenosyl-methionine (SAM) | Podocarpusflavone A | Transferase |

Protocol: In Vitro Assay of a Candidate CYP450 (e.g., CYP90J)

This protocol outlines a general self-validating system for confirming the function of a candidate cytochrome P450 enzyme involved in biflavonoid synthesis.

Objective: To determine if a candidate P450 enzyme can catalyze the oxidative coupling of apigenin to amentoflavone.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of the candidate CYP90J gene from Podocarpus tissue.

-

Clone the cDNA into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET series for E. coli). The vector should also contain a partner cytochrome P450 reductase (CPR), which is essential for electron transfer to the P450.

-

Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Induce protein expression according to established protocols for the chosen host system.

-

-

Microsome Isolation:

-

Harvest the yeast or bacterial cells by centrifugation.

-

Resuspend cells in an ice-cold extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT).

-

Lyse the cells using mechanical disruption (e.g., glass beads for yeast, sonication for E. coli).

-

Perform differential centrifugation: a low-speed spin to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound P450.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

Resuspended microsomes (containing the CYP90J/CPR complex).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Substrate: Apigenin (dissolved in a suitable solvent like DMSO).

-

Cofactor: NADPH (to initiate the catalytic cycle).

-

-

Control Reactions (Self-Validating System):

-

No NADPH: To confirm the reaction is NADPH-dependent.

-

Boiled Microsomes: To confirm the reaction is enzymatic.

-

Microsomes from empty vector transformant: To confirm the activity is specific to the expressed CYP90J.

-

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products from the aqueous phase using the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Compare the retention time and mass spectrum of the product peak with an authentic amentoflavone standard to confirm its identity.

-

Workflow for Gene Identification and Functional Validation

Caption: Experimental workflow for identifying and validating a biosynthetic gene.

Part 5: Conclusion and Future Perspectives

The biosynthetic pathway of Podocarpusflavone A is a sophisticated enzymatic assembly line, beginning with the universal phenylpropanoid pathway and culminating in a highly specific, enzyme-catalyzed dimerization and modification. The recent identification of the CYP90J family as the key flavonoid-dimerizing enzyme represents a significant breakthrough, resolving a long-standing question in natural product biosynthesis.[13]

This detailed understanding opens several exciting avenues for future research. The complete set of genes from a high-producing Podocarpus species can now be targeted for heterologous expression in microbial hosts like Saccharomyces cerevisiae or E. coli. This would enable the development of sustainable, scalable platforms for the production of Podocarpusflavone A and other valuable biflavonoids, overcoming the limitations of extraction from natural plant sources. Further investigation into the transcriptional regulation of this pathway will provide deeper insights into how plants control the production of these complex defense and signaling molecules, offering additional tools for optimizing yields through metabolic engineering.

References

-

Koes, R., Quattrocchio, F., & Mol, J. (1994). The flavonoid biosynthetic pathway in plants: function and evolution. BioEssays, 16(2), 123-132. [Link]

-

Dao, T. T. H., Linthorst, H. J. M., & Verpoorte, R. (2011). Chalcone synthase and its functions in plant resistance. Phytochemistry Reviews, 10(3), 397-412. [Link]

-

Ferrer, J. L., Jez, J. M., Bowman, M. E., Dixon, R. A., & Noel, J. P. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature Structural Biology, 6(8), 775-784. [Link]

-

Jiang, W., et al. (2024). Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi. International Journal of Molecular Sciences, 25(8), 4441. [Link]

-

Cheng, Q., et al. (2019). Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica. Frontiers in Plant Science, 10, 888. [Link]

-

Cui, Y., et al. (2015). Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway. PLoS ONE, 10(3), e0120072. [Link]

-

Zhang, X., et al. (2019). The Research Progress of Chalcone Isomerase (CHI) in Plants. Molecules, 24(5), 963. [Link]

-

Li, W., et al. (2021). Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6133. [Link]

-

Gurevich, V., et al. (2003). Chalcone isomerase family and fold: No longer unique to plants. Protein Science, 12(11), 2590-2593. [Link]

-

Jiang, W., et al. (2015). Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana. Journal of Experimental Botany, 66(22), 7165-7179. [Link]

-

Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220-226. [Link]

-

National Center for Biotechnology Information. (n.d.). Amentoflavone. PubChem Compound Database. [Link]

-

Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Phytochemistry Letters, 10, 218-223. [Link]

-

Dai, X. H., et al. (2023). Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone. Nature Communications, 14(1), 4894. [Link]

-

Li, C., et al. (2022). Oxygen mediated oxidative couplings of flavones in alkaline water. Nature Communications, 13(1), 6046. [Link]

-

Akashi, T., Aoki, T., & Ayabe, S. (1998). Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice. Plant Physiology, 117(3), 821-828. [Link]

-

Zhang, J., et al. (2020). Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry, 68(50), 14808-14823. [Link]

-

Yu, S., Yan, H., Zhang, L., & Shan, M. (2022). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology, 13, 858661. [Link]

-

Woo, E. R., et al. (2012). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules, 17(9), 10145-10164. [Link]

-

National Center for Biotechnology Information. (n.d.). Podocarpusflavone A. PubChem Compound Database. [Link]

-

Zhang, B., et al. (2022). Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis. International Journal of Molecular Sciences, 23(15), 8346. [Link]

-

Liu, X., et al. (2015). Total Synthesis of Amentoflavone. Natural Products Chemistry & Research, 3(6). [Link]

-

Lin, Y., et al. (1991). The Structure of a New Biflavone from Podocarpus fleuryi. Journal of Integrative Plant Biology, 33(2). [Link]

-

Singh, A., & Sharma, P. (2019). Synthesis of Biologically Relevant Biflavanoids – A Review. Current Organic Chemistry, 23(12), 1331-1355. [Link]

-

Ayabe, S., & Akashi, T. (2006). Cytochrome P450s in flavonoid metabolism. Phytochemistry Reviews, 5(2-3), 271-282. [Link]

-

Podgorski, M. N., & Narayan, M. (2020). Chemoenzymatic total synthesis of natural products. Accounts of Chemical Research, 53(7), 1353-1364. [Link]

-

Qu, Y., & Easson, M. L. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701502. [Link]

-

Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]

-

EMBL-EBI. (n.d.). Podocarpusflavone a (CHEBI:191156). ChEBI. [Link]

-

Dhakal, D., et al. (2023). Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity. Antioxidants, 12(11), 1968. [Link]

-

Li, W., et al. (2021). Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6133. [Link]

-

Wätjen, W., et al. (2005). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of Medicinal Chemistry, 48(7), 2586-2593. [Link]

-

Li, X., et al. (2021). Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling. Journal of Dermatological Science, 101(1), 31-39. [Link]

-

Balcells, D., & Lledós, A. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 531-544. [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. [Link]

-

Durst, F., & O'Keefe, D. P. (1995). Cytochromes P450 in phenylpropanoid metabolism. Drug Metabolism and Drug Interactions, 12(3-4), 179-196. [Link]

-

Bel-Rhlid, R., et al. (2012). Major products, flavor precursors and enzymes involved in the lipoxygenase pathway in plants. Lipids in Plant and Algae Development, 1, 1-32. [Link]

Sources

- 1. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Podocarpusflavone A inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 11. The Research Progress of Chalcone Isomerase (CHI) in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone isomerase family and fold: No longer unique to plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. investigacion.unirioja.es [investigacion.unirioja.es]

- 18. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Podocarpusflavone A: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Physical, Chemical, and Biological Properties of a Promising Biflavonoid

Introduction

Podocarpusflavone A, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the flavonoid family, it shares a common structural framework that imparts a range of pharmacological effects. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the physical and chemical properties of Podocarpusflavone A, alongside detailed experimental protocols and an exploration of its biological significance.

Podocarpusflavone A is classified as a [3′→8″]-biflavonoid, signifying a specific linkage between two flavonoid monomers. This unique structural arrangement is crucial to its bioactivity, which includes potential applications in oncology and virology. This guide will delve into the intricacies of its structure, physicochemical characteristics, and the established methodologies for its isolation and analysis. Furthermore, it will illuminate the current understanding of its mechanism of action and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Podocarpusflavone A is fundamental for its application in research and development. These properties dictate its behavior in various experimental settings, from solubility in different solvent systems to its interaction with analytical instrumentation.

Structural Elucidation

The definitive structure of Podocarpusflavone A has been established through extensive spectroscopic analysis.

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one[1]

CAS Number: 22136-74-9[1]

Chemical Formula: C₃₁H₂₀O₁₀[1]

Molecular Weight: 552.49 g/mol [1]

Canonical SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[1]

InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N[1]

Table 1: Key Physicochemical Properties of Podocarpusflavone A

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃₁H₂₀O₁₀ | PubChem[1] |

| Molecular Weight | 552.49 g/mol | PubChem[1] |

| Appearance | Reported as a yellow amorphous powder. | N/A |

| Melting Point | While a specific experimental melting point for Podocarpusflavone A is not readily available, a related biflavonoid, amentoflavone, has a reported melting point of 292-296 °C. It is anticipated that Podocarpusflavone A would have a similarly high melting point due to its complex structure and potential for strong intermolecular interactions. | N/A |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] Specific quantitative solubility data in a range of organic solvents is limited. | ChemicalBook[2] |

| pKa (Predicted) | 5.99 ± 0.40 | ChemicalBook[2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the identification and structural confirmation of Podocarpusflavone A.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Pyridine-d₅, 400 MHz): The proton NMR spectrum of Podocarpusflavone A reveals characteristic signals for aromatic protons, hydroxyl groups, and a methoxy group. The complex aromatic region is indicative of the two flavonoid moieties.

-

¹³C-NMR (Pyridine-d₅, 100 MHz): The carbon NMR spectrum displays signals corresponding to the 31 carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, and the methoxy carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

In methanol, Podocarpusflavone A exhibits UV absorption maxima at approximately 341, 269, and 221 nm. These absorption bands are characteristic of the flavonoid chromophore system. Band I (around 341 nm) is associated with the cinnamoyl system of the B-ring, while Band II (around 269 and 221 nm) is related to the benzoyl system of the A-ring.

Infrared (IR) Spectroscopy:

The IR spectrum of Podocarpusflavone A is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3400 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the conjugated ketone in the C-ring.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the ether linkages and hydroxyl groups.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Podocarpusflavone A. In negative ion mode, a prominent peak corresponding to the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 551.1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocols

Isolation and Purification of Podocarpusflavone A from Podocarpus nakaii

The following protocol is a detailed methodology for the isolation and purification of Podocarpusflavone A from the twigs of Podocarpus nakaii, a known natural source of the compound. This procedure is based on bioassay-guided fractionation.

Diagram 1: Workflow for the Isolation of Podocarpusflavone A

Caption: Bioassay-guided fractionation for Podocarpusflavone A isolation.

Step-by-Step Protocol:

-

Plant Material Preparation:

-

Collect fresh twigs of Podocarpus nakaii.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the twigs into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of n-hexane and water (1:1, v/v) in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the aqueous layer and discard the n-hexane layer (which contains non-polar compounds).

-

Extract the aqueous layer sequentially with ethyl acetate (EtOAc) three times.

-

Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction. This fraction is typically enriched with flavonoids.

-

-

Column Chromatography:

-

Prepare a silica gel (70-230 mesh) column packed in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Adsorb the concentrated EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with 100% CH₂Cl₂ and gradually increasing the proportion of methanol (MeOH). A typical gradient could be from 100:0 to 80:20 (CH₂Cl₂:MeOH).

-

Collect fractions of a fixed volume and monitor the separation using thin-layer chromatography (TLC).

-

-

Fraction Analysis and Further Purification:

-

Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).

-

Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH, 9:1).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Combine the fractions containing the compound of interest (Podocarpusflavone A will appear as a distinct spot).

-

Further purify the combined fractions using techniques such as recrystallization from a suitable solvent system (e.g., methanol/water) or preparative high-performance liquid chromatography (HPLC) to obtain pure Podocarpusflavone A.

-

Analytical High-Performance Liquid Chromatography (HPLC) for Biflavonoid Analysis

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of biflavonoids.

Suggested HPLC Parameters (based on a method for amentoflavone):

-

Column: Agilent Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase:

-

A: Acetonitrile

-

B: 0.05% Phosphoric acid in water

-

-

Gradient Elution:

-

0-30 min: 15% to 100% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 340 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at 25-30 °C.

Rationale for Methodological Choices:

-

Reversed-Phase HPLC: This is the most common and effective technique for separating moderately polar compounds like flavonoids. The C18 stationary phase provides good retention and resolution.

-

Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute a range of compounds with varying polarities, which is typical in plant extracts.

-

Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.

-

UV Detection at 340 nm: This wavelength corresponds to the Band I absorption maximum for many flavones and provides good sensitivity for their detection.

Biological Activities and Mechanism of Action

Podocarpusflavone A exhibits a range of biological activities that are of significant interest to the drug discovery and development community. Its primary mechanisms of action appear to be centered on the inhibition of key enzymes and the modulation of critical signaling pathways.

Inhibition of DNA Topoisomerase I

Podocarpusflavone A has been identified as a DNA topoisomerase I inhibitor.[2] Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, Podocarpusflavone A can induce DNA damage and subsequently trigger apoptosis (programmed cell death) in cancer cells. This mechanism is a cornerstone of several established anticancer therapies.

Modulation of the Fyn/Stat3 Signaling Pathway

Recent studies have revealed that Podocarpusflavone A can alleviate renal fibrosis by inhibiting the Fyn/Stat3 signaling pathway. The Fyn kinase and the STAT3 transcription factor are key players in cellular signaling cascades that regulate cell growth, differentiation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. By inhibiting the activation of Fyn and the subsequent phosphorylation of STAT3, Podocarpusflavone A can mitigate the pathological processes driven by this pathway.

Diagram 3: Simplified Representation of Podocarpusflavone A's Effect on the Fyn/Stat3 Pathway

Caption: Podocarpusflavone A inhibits the Fyn/Stat3 signaling pathway.

Antiviral Activity

Podocarpusflavone A has also demonstrated potential as an antiviral agent. It has been shown to inhibit the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This inhibitory activity suggests that Podocarpusflavone A could serve as a lead compound for the development of novel antiviral therapies.

Conclusion

Podocarpusflavone A stands out as a biflavonoid with significant therapeutic potential. Its well-defined chemical structure and intriguing biological activities, particularly its roles as a DNA topoisomerase I inhibitor and a modulator of the Fyn/Stat3 signaling pathway, make it a compelling candidate for further investigation in oncology, fibrosis, and virology. This technical guide provides a solid foundation of its physical and chemical properties, along with practical experimental protocols to aid researchers in their exploration of this promising natural product. As research progresses, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.

References

-

PubChem. (n.d.). Podocarpusflavone A. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Yeh, P. H., Chang, F. R., & Wu, Y. C. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]

-

Li, X., Wang, Y., Li, J., Zhang, Y., & Wang, Y. (2023). Podocarpusflavone alleviated renal fibrosis in obstructive nephropathy by inhibiting Fyn/Stat3 signaling pathway. Phytomedicine, 110, 154627. [Link]

- Coulerie, P., et al. (2013). Biflavonoids from Dacrydium balansae with potent inhibitory activity on dengue 2 NS5 polymerase. Planta Medica, 79(14), 1327-1332.

-

ResearchGate. (n.d.). Determination of amentoflavone in Podocarpus nagi leves by RP-HPLC. Retrieved from [Link][3]

Sources

A Comprehensive Technical Guide to Podocarpusflavone A: Physicochemical Properties, Biological Activities, and Analytical Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant interest within the scientific community due to its complex structure and diverse pharmacological profile. As a member of the flavonoid oligomer class, it demonstrates a range of biological activities, including potent antiviral, anticancer, and neuroprotective effects.[1][2] This technical guide provides an in-depth analysis of Podocarpusflavone A, focusing on its core physicochemical properties, established biological targets, and the requisite methodologies for its isolation and characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction to Podocarpusflavone A

Podocarpusflavone A, also known as PCFA, is a C-C linked biflavone, meaning it is composed of two flavonoid units joined by a direct carbon-carbon bond. This structural complexity distinguishes it from simpler monomeric flavonoids and is central to its unique biological functions.

1.1. Natural Occurrence This compound has been successfully isolated from a variety of plant species, highlighting its role as a specialized metabolite. Key botanical sources include:

The presence of Podocarpusflavone A in these evolutionarily distinct plant families suggests a conserved biosynthetic pathway and underscores its potential ecological or defensive functions for the host plant.

1.2. Significance in Drug Discovery The therapeutic potential of Podocarpusflavone A is broad. It has been identified as a potent inhibitor of critical viral and human enzymes, including dengue virus RNA polymerase and human DNA topoisomerase I.[1][2][5][6][7] Furthermore, its ability to modulate key cellular processes such as apoptosis, oxidative stress, and protein aggregation makes it a compelling lead compound for oncology and neurodegenerative disease research.[1][2][5]

Core Physicochemical Properties

Accurate characterization of a molecule's physicochemical properties is the cornerstone of all subsequent research and development. The definitive properties of Podocarpusflavone A are summarized below.

2.1. Chemical Identity and Molecular Formula The empirical formula for Podocarpusflavone A has been unequivocally established through high-resolution mass spectrometry and elemental analysis.

This formula indicates a high degree of unsaturation and oxygenation, which is characteristic of complex polyphenolic compounds.

2.2. Molecular Weight and Mass Spectrometry Data A distinction must be made between the average molecular weight (calculated using the weighted average of natural isotopic abundances) and the monoisotopic or exact mass (calculated using the mass of the most abundant isotope of each element). For high-resolution mass spectrometry, the monoisotopic mass is the critical value for formula determination.

| Parameter | Value | Source (Example) |

| Molecular Formula | C₃₁H₂₀O₁₀ | [1][4][7] |

| Average Molecular Weight | 552.49 g/mol | [2] |

| Monoisotopic (Exact) Mass | 552.1056 Da | [2][4][9] |

| CAS Registry Number | 22136-74-9 | [1][2][7] |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | [1][2][4] |

| InChI Key | RBTRUVNXLDXHBJ-UHFFFAOYSA-N | [1][2] |

2.3. Solubility Profile The polarity of Podocarpusflavone A, conferred by its multiple hydroxyl groups, dictates its solubility. It is generally described as a solid with the following solubility characteristics:

-

Soluble in: Dimethyl sulfoxide (DMSO), Ethanol[1]

-

Sparingly Soluble in: Water, less polar organic solvents

Causality Behind Solvent Choice: For in vitro biological assays, DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. For extraction and chromatography, ethanol or methanol are often used as they provide a good balance of polarity to efficiently extract biflavonoids from plant matrices.

Biological Activities and Therapeutic Potential

Podocarpusflavone A exerts its biological effects by interacting with multiple molecular targets. This polypharmacological profile is a key area of investigation for its therapeutic application.

3.1. Key Molecular Targets The compound has been shown to directly inhibit several enzymes and pathways critical to disease pathogenesis.

-

Antiviral Activity: It is a potent inhibitor of the dengue virus NS5 RNA-dependent RNA polymerase (RdRp) with an IC₅₀ value of 0.75 µM.[1][2] This direct inhibition of the viral replication machinery makes it a promising candidate for antiviral drug development.

-

Anticancer Activity: Podocarpusflavone A acts as a DNA topoisomerase I inhibitor, an established mechanism for anticancer drugs.[5][6][7] It induces apoptosis in breast cancer (MCF-7) cells and reduces the viability of various melanoma cell lines.[1][5]

-

Enzyme Inhibition: It also inhibits cathepsin B (IC₅₀ = 1.68 µM) and the STAT3 signaling pathway, both of which are implicated in cancer progression.[1][2]

-

Antioxidant and Neuroprotective Effects: The compound effectively reduces the production of reactive oxygen species (ROS).[1][2] Furthermore, it inhibits the aggregation of amyloid-β (1-40) peptide with an IC₅₀ of 4.9 μM, suggesting a potential role in mitigating the pathology of Alzheimer's disease.[1][2]

Caption: Key molecular targets and pathways modulated by Podocarpusflavone A.

Methodologies for Isolation and Analysis

The successful study of Podocarpusflavone A relies on robust and reproducible methods for its extraction, purification, and analytical characterization.

4.1. Extraction and Isolation from Natural Sources The following protocol describes a generalized, self-validating workflow for isolating Podocarpusflavone A from dried plant material. Each step includes a rationale to guide experimental design.

Caption: Generalized workflow for the extraction and purification of Podocarpusflavone A.

Step-by-Step Protocol:

-

Material Preparation:

-

Action: Air-dry the plant material (e.g., leaves, bark) in the shade to prevent degradation of phenolic compounds. Grind the dried material into a fine powder.

-

Rationale: Drying prevents microbial degradation and water interference. Grinding increases the surface area, maximizing solvent penetration and extraction efficiency.

-

-

Solvent Extraction:

-

Action: Macerate the powdered material in 80-95% methanol or ethanol at room temperature for 24-48 hours, with occasional agitation. Repeat the process 2-3 times.

-

Rationale: Methanol/ethanol are effective at extracting a wide range of polar and moderately nonpolar compounds, including biflavonoids. Repeated extractions ensure near-complete recovery from the plant matrix.

-

-

Concentration:

-

Action: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

-

Rationale: Reduced pressure allows for solvent removal at a lower temperature, preventing thermal degradation of the target compound.

-

-

Fractionation (Self-Validating Step):

-

Action: Subject the crude extract to column chromatography over a silica gel stationary phase. Elute with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with ethyl acetate and then methanol.

-

Rationale: This step separates compounds based on polarity. Biflavonoids like Podocarpusflavone A will elute in the more polar fractions. Monitoring the fractions by Thin Layer Chromatography (TLC) provides real-time validation of the separation process.

-

-

Final Purification:

-

Action: Pool the fractions containing the target compound and perform further purification using size-exclusion chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Rationale: Sephadex LH-20 separates molecules based on size and polarity, effectively removing remaining small molecule impurities and pigments. Prep-HPLC provides the highest resolution for isolating the compound to >98% purity, which is essential for biological testing and structural elucidation.

-